molecular formula C9H11BrO B1296878 1-(2-Bromoethyl)-2-methoxybenzene CAS No. 36449-75-9

1-(2-Bromoethyl)-2-methoxybenzene

Cat. No. B1296878
CAS RN: 36449-75-9
M. Wt: 215.09 g/mol
InChI Key: UIIJKBSUGZNVQN-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound).



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and discussion of the reaction mechanisms involved.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions.



Physical And Chemical Properties Analysis

This would include information on the compound’s melting point, boiling point, solubility in various solvents, and other physical properties. Chemical properties might include its acidity or basicity, its redox potential, and its reactivity with common reagents.


Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used in the preparation of sterically protected diphosphene and fluorenylidenephosphine, which include low-coordinate phosphorus atoms. This work highlights the electronic perturbation of the p-methoxy group in the system (Toyota et al., 2003).
  • It serves as a precursor in the synthesis of chiral liquid crystals, derived from pseudo-glucal reactions with Grignard reagents. This demonstrates its utility in creating chiral precursor compounds for advanced material applications (Bertini et al., 2003).
  • The compound's molecular structure, particularly its weak intramolecular C—H⋯O hydrogen bonds and its crystal packing, which exhibits C—H⋯π interactions, have been studied, contributing to our understanding of molecular interactions in crystalline states (Cheng, 2008).

Application in Fragrance Synthesis

  • It has been used in fragrance synthesis, particularly in the formation of floral fragrances, by undergoing a reaction to form 2-methyl-3-aryl-propanals. This showcases its potential in consumer product industries (Scrivanti et al., 2008).

Role in Organic Electronics

  • The compound has been involved in the functional group addition of electron acceptors in polymer solar cells, indicating its relevance in the field of renewable energy and materials science (Jin et al., 2016).

Safety And Hazards

This section would detail the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling and storing the compound.


Future Directions

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I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help.


properties

IUPAC Name

1-(2-bromoethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIJKBSUGZNVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342053
Record name 2-Methoxyphenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-2-methoxybenzene

CAS RN

36449-75-9
Record name 2-Methoxyphenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxyphenethyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-methoxyphenethyl alcohol (500 mg) and carbon tetrabromide (1.53 g) in anhydrous dichloromethane (10 mL) was stirred at 0° C. under a nitrogen atmosphere. After adding triphenylphosphine (1.03 g) portionwise, the reaction mixture was stirred for an hour under the same condition. The reaction mixture was evaporated in vacuo and the residue was subjected to a silica gel column chromatography eluting with n-hexane only and then a mixture of n-hexane and ethyl acetate (40:1 to 20:1) to give 2-methoxyphenethyl bromide (661 mg) as an oil.
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500 mg
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Synthesis routes and methods III

Procedure details

A solution of 2-methoxyphenethyl alcohol (5.0 g, 32.6 mmol) in 40 ml of CH2Cl2 was added dimethylaminopyridine (DMAP) (10 mg), Et3N (11.4 ml, 81.8 mmol) and MsCl (5.05 ml, 65.2 mmol) at 0° C. After 1 h, the reaction mixture was poured into hexane and it was washed with NaHCO3 (2×), water and dried with MgSO4. Upon removal of solvents, the residue was dissolved in 50 ml of acetone and to the solution was added LiBr (11.34 g, 130.6 mmol). After the solution was heated at reflux for 16 h, it was poured into ether and washed with water, dried with MgSO4, filtered and dried to afford 2-methoxyphenethyl bromide.
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Synthesis routes and methods IV

Procedure details

A mixture of triethylsilane (34.9 g, 0.3 mol), TFA (96 mL) and 2-bromo-1-(2-methoxy-phenyl)-ethanone (6.9 g, 30 mmol) is stirred at rt for 30 min before it is poured onto an ice/water mixture (600 mL). The mixture is neutralised by adding 2 N aq. NaOH and sat. aq. NaHCO3 (200 mL), and is extracted with DCM (2×200 mL). The combined organic extracts are dried over Na2SO4, filtered and evaporated. The obtained residue is purified by chromatography on silica gel (TBME:EA 40:1) to give 1-(2-bromo-ethyl)-2-methoxy-benzene (4.50 g) as a colourless liquid. LC: tR=1.00 min.
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34.9 g
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96 mL
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600 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Bromoethyl)-2-methoxybenzene
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1-(2-Bromoethyl)-2-methoxybenzene

Citations

For This Compound
4
Citations
M Kumar, J Okombo, D Mambwe, D Taylor… - ACS infectious …, 2018 - ACS Publications
A drug repositioning approach was leveraged to derivatize astemizole (AST), an antihistamine drug whose antimalarial activity was previously identified in a high-throughput screen. …
Number of citations: 18 pubs.acs.org
IG Salado, M Redondo, ML Bello, C Perez… - Journal of Medicinal …, 2014 - ACS Publications
Amyotrophic lateral sclerosis (ALS) is a neurodegenerative disease where motor neurons in cortex, brain stem, and spinal cord die progressively, resulting in muscle wasting, paralysis, …
Number of citations: 118 pubs.acs.org
SM Treacy - 2022 - search.proquest.com
Organic methods development has long dictated the molecular scaffolds available to the pharmaceutical and fine chemical synthesis industries. Photoredox catalysis has emerged as a …
Number of citations: 2 search.proquest.com
P Seufer-Wasserthal, V Martichonok, TH Keller… - Bioorganic & medicinal …, 1994 - Elsevier
A range of aryl and arylalkyl boronic acids has been prepared and evaluated as inhibitors of the serine protease subtilisin Carlsberg, with the goal of exploring the factors controlling …
Number of citations: 26 www.sciencedirect.com

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